2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile
Overview
Description
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenyl group, along with two nitrile groups
Mechanism of Action
Target of Action
The compound 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is a derivative of N-benzylpiperidines . These compounds are known to target Beta-secretase 1 , an enzyme that plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in neurodegenerative disorders like Alzheimer’s disease .
Mode of Action
N-benzylpiperidines, in general, are known to interact with their targets, leading to changes in the biochemical processes . For instance, they can inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . This can have downstream effects on neuronal health and function.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effect on Beta-secretase 1. By inhibiting this enzyme, the compound could potentially reduce the production of beta-amyloid peptide, thereby mitigating its neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with phenylacetonitrile under basic conditions to introduce the phenyl group. Finally, the nitrile groups are introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound’s derivatives are investigated for their activity as enzyme inhibitors, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with an acetohydrazide group instead of nitrile groups.
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Contains a picolinamide group and is studied for its cholinesterase inhibition activity.
Uniqueness
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAREKOTPJQVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004034 | |
Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-32-2 | |
Record name | 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.